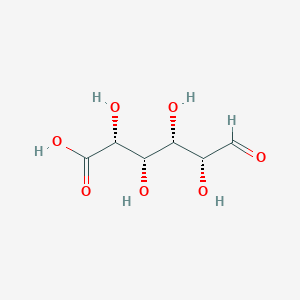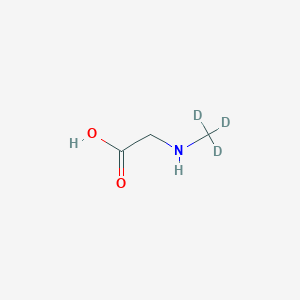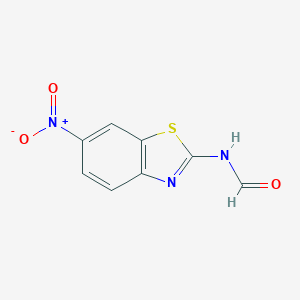
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (NBTF) is a chemical compound that has been used in various scientific research applications. It is a yellowish crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). NBTF has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is not fully understood. However, it has been suggested that N-(6-Nitro-1,3-benzothiazol-2-yl)formamide may act by inducing oxidative stress in cells. This oxidative stress may lead to the activation of the caspase-3 pathway, which in turn leads to apoptosis.
Effets Biochimiques Et Physiologiques
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have various biochemical and physiological effects, including:
1. Induction of apoptosis: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Inhibition of pro-inflammatory cytokine production: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Detection of ROS: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of ROS in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its high selectivity and sensitivity for the detection of ROS, its potential as an anticancer and anti-inflammatory agent, and its relatively simple synthesis method. The limitations of using N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in lab experiments include its low yield and the need for organic solvents such as DMSO and DMF for its solubility.
Orientations Futures
There are several future directions for the use of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide in scientific research, including:
1. Development of more efficient synthesis methods: The development of more efficient synthesis methods for N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to higher yields and lower costs.
2. Investigation of its potential as an anticancer and anti-inflammatory agent: Further investigation of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide's potential as an anticancer and anti-inflammatory agent could lead to the development of new treatments for these diseases.
3. Development of new fluorescent probes: The development of new fluorescent probes based on N-(6-Nitro-1,3-benzothiazol-2-yl)formamide could lead to the detection of other reactive species in cells.
Conclusion
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide (N-(6-Nitro-1,3-benzothiazol-2-yl)formamide) is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have high selectivity and sensitivity for the detection of ROS. N-(6-Nitro-1,3-benzothiazol-2-yl)formamide also has potential as an anticancer and anti-inflammatory agent. However, further investigation is needed to fully understand its mechanism of action and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide involves the reaction of 2-aminobenzothiazole with nitric acid and formic acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified by recrystallization. The yield of N-(6-Nitro-1,3-benzothiazol-2-yl)formamide is typically around 50-60%.
Applications De Recherche Scientifique
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used in various scientific research applications, including:
1. Fluorescent probes: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been found to be highly selective and sensitive to the detection of ROS.
2. Anticancer agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
3. Anti-inflammatory agents: N-(6-Nitro-1,3-benzothiazol-2-yl)formamide has been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Numéro CAS |
118221-27-5 |
|---|---|
Nom du produit |
N-(6-Nitro-1,3-benzothiazol-2-yl)formamide |
Formule moléculaire |
C8H5N3O3S |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
N-(6-nitro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-4-9-8-10-6-2-1-5(11(13)14)3-7(6)15-8/h1-4H,(H,9,10,12) |
Clé InChI |
DRUCGHHPLLIOIL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC=O |
Synonymes |
Formamide, N-(6-nitro-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
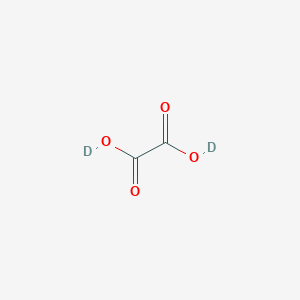
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
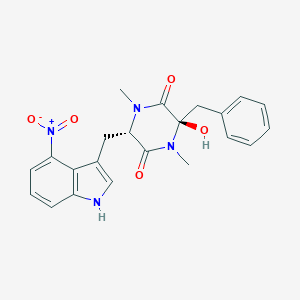
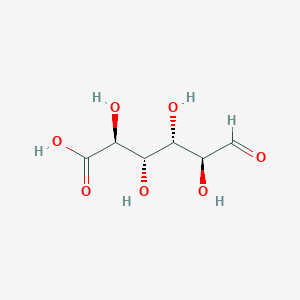
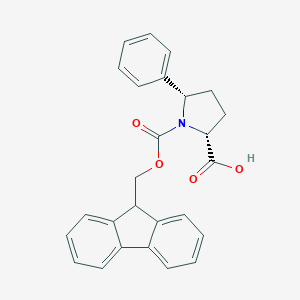
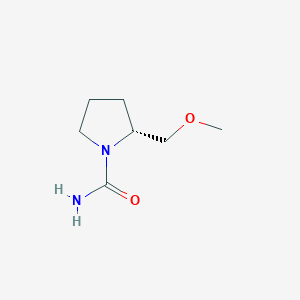
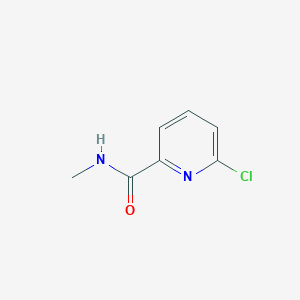
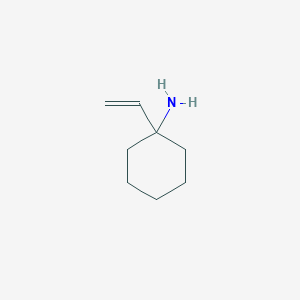
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

